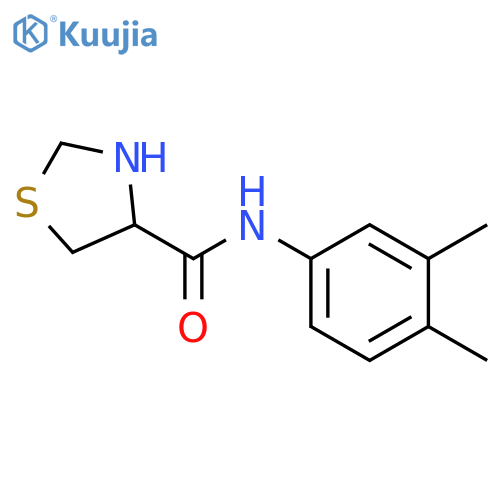

Cas no 1105512-37-5 (N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide)

1105512-37-5 structure

商品名:N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolidinecarboxamide, N-(3,4-dimethylphenyl)-

- N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

-

- インチ: 1S/C12H16N2OS/c1-8-3-4-10(5-9(8)2)14-12(15)11-6-16-7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)

- InChIKey: GNSYAICODWDDRV-UHFFFAOYSA-N

- ほほえんだ: S1CC(C(NC2=CC=C(C)C(C)=C2)=O)NC1

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-145303-0.25g |

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |

1105512-37-5 | 0.25g |

$354.0 | 2023-02-15 | ||

| Enamine | EN300-145303-5.0g |

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |

1105512-37-5 | 5.0g |

$1115.0 | 2023-02-15 | ||

| Enamine | EN300-145303-2.5g |

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |

1105512-37-5 | 2.5g |

$754.0 | 2023-02-15 | ||

| Enamine | EN300-145303-250mg |

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |

1105512-37-5 | 250mg |

$354.0 | 2023-09-29 | ||

| Enamine | EN300-145303-1000mg |

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |

1105512-37-5 | 1000mg |

$385.0 | 2023-09-29 | ||

| Enamine | EN300-145303-5000mg |

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |

1105512-37-5 | 5000mg |

$1115.0 | 2023-09-29 | ||

| Enamine | EN300-145303-50mg |

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |

1105512-37-5 | 50mg |

$323.0 | 2023-09-29 | ||

| Enamine | EN300-145303-500mg |

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |

1105512-37-5 | 500mg |

$370.0 | 2023-09-29 | ||

| Enamine | EN300-145303-0.05g |

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |

1105512-37-5 | 0.05g |

$323.0 | 2023-02-15 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00981245-5g |

N-(3,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide |

1105512-37-5 | 95% | 5g |

¥6223.0 | 2023-04-05 |

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

1105512-37-5 (N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide) 関連製品

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1105512-37-5)N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

清らかである:99%/99%

はかる:1g/5g

価格 ($):281.0/816.0